molecular formula C7H16O B1294636 4,4-Dimethyl-1-pentanol CAS No. 3121-79-7

4,4-Dimethyl-1-pentanol

Cat. No.: B1294636
CAS No.: 3121-79-7
M. Wt: 116.2 g/mol
InChI Key: OWCNPTHAWPMOJU-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1-pentanol, also known as DMP, is a colorless liquid with a faint odor. It is an organic compound that belongs to the class of alcohols. DMP is commonly used as a solvent in various industries, including pharmaceuticals, paints, and coatings. In addition, DMP has been found to have potential applications in scientific research, particularly in the field of biochemistry.

Scientific Research Applications

1. Fuel Blend Applications

4,4-Dimethyl-1-pentanol, as a higher-chain alcohol, shows potential in fuel applications. Research conducted by Yilmaz and Atmanli (2017) demonstrated that 1-Pentanol blends with diesel can alter engine characteristics and emissions. Similarly, Santhosh et al. (2020) and Radheshyam et al. (2020) explored the influence of 1-pentanol/diesel blends on a CRDI diesel engine's performance and emissions.

2. Alternative Fuel Sources

This compound is recognized for its potential as a biofuel. Cann and Liao (2009) noted the possibilities of biofuel applications through the metabolic engineering of microbial strains to produce pentanol isomers. This aligns with the findings of Li et al. (2015), who investigated the combustion and emission characteristics of diesel engines fueled with diesel/biodiesel/pentanol blends.

Safety and Hazards

4,4-Dimethyl-1-pentanol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid. It can cause skin irritation and serious eye irritation. It is harmful if inhaled and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

4,4-Dimethyl-1-pentanol plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It is known to participate in oxidation-reduction reactions, where it can be oxidized to form corresponding aldehydes or ketones. Enzymes such as alcohol dehydrogenases (ADH) and aldehyde dehydrogenases (ALDH) are involved in these processes. These enzymes facilitate the conversion of this compound to its oxidized forms, which can then enter various metabolic pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways by interacting with membrane-bound receptors and enzymes. This compound has been observed to affect gene expression by modulating transcription factors and other regulatory proteins. Additionally, this compound can alter cellular metabolism by serving as a substrate for metabolic enzymes, thereby impacting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their catalytic functions. For example, it can act as a competitive inhibitor for certain enzymes, preventing the binding of natural substrates. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH levels or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on physiological functions, while higher doses can lead to significant biochemical and physiological changes. Toxicity studies have indicated that excessive doses of this compound can cause adverse effects, including liver and kidney damage, due to its metabolic byproducts .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to lipid and carbohydrate metabolism. It can be metabolized by enzymes such as cytochrome P450 oxidases, which facilitate its conversion to more polar metabolites that can be excreted from the body. Additionally, this compound can influence metabolic flux by altering the levels of key metabolites within these pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, and it may also interact with specific transport proteins that facilitate its movement. Once inside the cell, this compound can accumulate in certain organelles, such as the endoplasmic reticulum, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It is often found in the cytoplasm and can be targeted to specific organelles through post-translational modifications or binding to targeting signals. These localization patterns can affect the compound’s activity and function within the cell, allowing it to participate in localized biochemical reactions .

Properties

IUPAC Name

4,4-dimethylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O/c1-7(2,3)5-4-6-8/h8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWCNPTHAWPMOJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30185137
Record name 1-Pentanol, 4,4-dimethyl- (8CI)(9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30185137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3121-79-7
Record name 4,4-Dimethyl-1-pentanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003121797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Pentanol,4-dimethyl-
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96804
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Pentanol, 4,4-dimethyl- (8CI)(9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30185137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Pentanol, 4,4-dimethyl-
Source European Chemicals Agency (ECHA)
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Record name 4,4-DIMETHYL-1-PENTANOL
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP386P7VBK
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Synthesis routes and methods

Procedure details

To a stirred solution of 4,4-dimethyl-pent-2-yn-1-ol (3.1 g, 27.6 mmol) in ethanol (30 ml) is added 10% palladium on carbon (0.3 g). The mixture is stirred under an atmosphere of hydrogen for 16 h. The reaction mixture is filtered through a pad of celite and the celite bed is washed with methanol (10 ml). The filtrate thus obtained is concentrated and the crude product is purified by column chromatography (5-10% ethyl acetate/hexane) to afford 4,4-dimethyl-pentan-1-ol and 4,4-dimethyl-pentan-1-al. To a stirred solution of 4,4-dimethyl-pentan-1-al (0.85 g, 7.45 mmol) in methanol (12 ml) is added sodium borohydride (0.56 g, 14.9 mmol) at 0° C. The reaction mixture is stirred at RT for 1.5 h. On completion, the solvent is evaporated and then diluted with ethyl acetate (30 ml). The organic layer is washed with water (2×20 ml), brine (20 ml), dried over sodium sulfate and concentrated affording 4,4-dimethyl-pentan-1-ol (1.52 g, 13.1 mmol, 48%).
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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